GC Retention: 2-Methyloctadecane vs. Straight-Chain n-Octadecane (C18) and Positional Isomers
2-Methyloctadecane exhibits a Kovats Retention Index (KRI) of 1864 on a standard non-polar DB-5 column, which is significantly higher than that of its straight-chain analog n-octadecane (KRI = 1800) [1][2]. This 64-unit difference confirms it will elute much later. In direct comparison with its positional isomer 3-methyloctadecane (KRI = 1873), 2-methyloctadecane elutes earlier, demonstrating that even a single-position methyl shift produces a 9-unit, readily distinguishable change in KRI [3].
| Evidence Dimension | Kovats Retention Index (KRI) on non-polar column (DB-5 or equivalent) |
|---|---|
| Target Compound Data | 1864 |
| Comparator Or Baseline | n-Octadecane (KRI = 1800) and 3-Methyloctadecane (KRI = 1873) |
| Quantified Difference | ΔKRI = +64 vs. n-Octadecane; ΔKRI = -9 vs. 3-Methyloctadecane |
| Conditions | Capillary GC column, non-polar phase (e.g., OV-101, DB-5), isothermal at 180°C [1][3] |
Why This Matters
This quantifiable difference in KRI is essential for unambiguous identification of 2-methyloctadecane in complex mixtures like Fischer-Tropsch products or biological extracts, ensuring that analytical methods are specific and reproducible.
- [1] NIST Chemistry WebBook, SRD 69. Octadecane, 2-methyl-. View Source
- [2] El-Sayed AM 2023. The Pherobase: Database of Pheromones and Semiochemicals. Octadecane. View Source
- [3] El-Sayed AM 2023. The Pherobase: Database of Pheromones and Semiochemicals. 3-Methyloctadecane. View Source
